Repinotan

概要

説明

レピノタンは、高い効力と有効性を有する選択的5-HT1A受容体完全アゴニストです。 レピノタンは、さまざまな動物モデルにおける神経保護効果について研究されており、頭部外傷や虚血性脳卒中後の脳損傷を軽減するためにヒトで試験されています .

準備方法

レピノタンは、[カルボニル-14C-]-2-ヒドロキシ-アセトフェノンとシュウ酸ジメチルを縮合させ、続いて環状化させる一連の化学反応によって合成されます . 最終生成物は、水素分解的脱ベンジル化と塩酸処理によって得られます . 工業生産方法は、通常、同様の合成経路を採用していますが、大規模生産のために最適化されています。

化学反応の分析

レピノタンは、次のようなさまざまな化学反応を起こします。

酸化: レピノタンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: レピノタンは、さまざまな還元誘導体を形成するために還元することができます。

置換: レピノタンは、特定の官能基を他の官能基と置換する置換反応を起こすことができます。

これらの反応で使用される一般的な試薬および条件には、還元のための水素ガス、酸化のための過マンガン酸カリウムなどの酸化剤、および置換反応のためのさまざまな求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります。

科学的研究の応用

Acute Ischemic Stroke

Repinotan was initially investigated for its potential to mitigate secondary brain damage following an ischemic stroke. Several clinical trials have been conducted to evaluate its safety, tolerability, and efficacy:

- Phase II Studies : In a double-blind, placebo-controlled trial involving 240 patients with acute ischemic stroke, this compound was administered at doses of 0.5, 1.25, or 2.5 mg/day via intravenous infusion for 72 hours. Although well-tolerated, with adverse events similar to placebo groups, the study did not demonstrate statistically significant clinical benefits in terms of functional outcomes compared to placebo .

- Neuroprotective Efficacy : Experimental animal studies have shown that this compound significantly reduces infarct volume in models of middle cerebral artery occlusion (MCAO). For instance, a study reported a 73% reduction in infarct volume when administered shortly after occlusion . The drug maintained efficacy even when administered up to five hours post-occlusion, indicating a favorable therapeutic window .

Traumatic Brain Injury

This compound has also been evaluated for its effects on traumatic brain injury (TBI). In clinical trials involving patients with severe TBI, this compound was found to be safe with no significant adverse effects on intracranial pressure or hemodynamics. The treatment showed a trend towards improved outcomes compared to placebo, although results were not statistically conclusive .

Respiratory Depression Counteraction

Beyond its neuroprotective applications, this compound has been studied for its ability to counteract respiratory depression caused by opioids like morphine. While it effectively mitigates respiratory side effects, it does so with a slight reduction in analgesic efficacy .

Summary of Clinical Trials

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| Phase II Stroke Trial | 240 patients with acute ischemic stroke | 0.5, 1.25, or 2.5 mg/day | 72 hours | No significant difference in outcomes vs placebo; well-tolerated |

| TBI Safety Study | 60 patients with severe TBI | 0.5, 1.25, or 2.5 mg/day | 7 days | Safe; trend towards better outcomes in treated group |

作用機序

レピノタンは、5-HT1A受容体の完全アゴニストとして作用することにより、その効果を発揮します . レピノタンは、グルタミン酸誘導性脱分極を阻害し、これは神経細胞死の重要な因子です . レピノタンの神経細胞における効果は、抗アポトーシス性ホスファチジルイノシトール3-キナーゼ(PI-3K)経路の活性化、グルタミン酸放出の阻害(おそらく、膜過分極につながるカリウムチャネルの開口を介して)、細胞外シグナル調節キナーゼ(Erk)刺激によるBcl-2発現、カスパーゼ-3活性の阻害、および神経突起伸長因子S-100βの放出増加など、さまざまなメカニズムによって媒介されます .

類似化合物の比較

レピノタンは、ピコゾタンやゾナンピネルなどの他のセロトニンアゴニストと類似しています . ピコゾタンもセロトニンアゴニストである一方、ゾナンピネルはAMPA受容体アンタゴニストとして作用します . レピノタンの独自性は、5-HT1A受容体完全アゴニストとしての高い効力と有効性であり、強力な神経保護特性をもたらします .

類似化合物

- ピコゾタン

- ゾナンピネル

- DP-b99

レピノタンは、モルヒネによる呼吸抑制を打ち消す能力と、神経保護特性を併せ持つため、科学研究においてユニークかつ貴重な化合物です .

類似化合物との比較

Repinotan is similar to other serotonin agonists such as picozotan and zonampanel . Picozotan is also a serotonin agonist, while zonampanel acts as an AMPA receptor antagonist . This compound’s uniqueness lies in its high potency and efficacy as a 5-HT1A receptor full agonist, which gives it strong neuroprotective properties .

Similar Compounds

- Picozotan

- Zonampanel

- DP-b99

This compound’s ability to counteract respiratory depression caused by morphine, along with its neuroprotective properties, makes it a unique and valuable compound in scientific research .

生物活性

Repinotan, a selective serotonin (5-HT1A) receptor agonist, has been extensively studied for its neuroprotective properties and potential therapeutic applications in various neurological conditions, particularly acute ischemic stroke and cognitive disorders. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, safety profile, and case studies.

This compound exerts its effects primarily through agonism of the 5-HT1A receptors, which are widely distributed in the brain. Activation of these receptors is associated with several neuroprotective mechanisms:

- Neuroprotection : this compound has demonstrated the ability to reduce neuronal cell death in ischemic conditions by modulating neurotransmitter release and enhancing neurotrophic factors.

- Cognitive Enhancement : Studies suggest that this compound may improve cognitive functions by increasing acetylcholine release in the hippocampus, which is critical for learning and memory processes .

Acute Ischemic Stroke

A pivotal double-blind, placebo-controlled trial assessed the safety and efficacy of this compound in patients with acute ischemic stroke. The study involved 240 patients randomized to receive either this compound (at doses of 0.5, 1.25, or 2.5 mg/day) or placebo over a period of 72 hours:

- Results : While no significant differences were observed in the primary outcome measures between this compound and placebo groups, a trend towards better outcomes was noted in patients receiving 1.25 mg/day . The most common adverse events included headaches and neurological worsening, but these were generally mild to moderate in severity.

Neuroprotective Properties

Research has shown that this compound significantly reduces infarct size in animal models of stroke. In studies involving middle cerebral artery occlusion, this compound treatment led to substantial reductions in brain damage:

- Dose-Dependent Effects : Higher doses correlated with greater neuroprotection, indicating a potential therapeutic window for clinical application .

Safety Profile

The safety profile of this compound has been evaluated across various studies. Key findings include:

- Adverse Events : The incidence of adverse events was comparable across all treatment groups and placebo. Most reported events were mild to moderate .

- Long-Term Effects : No significant long-term safety concerns were identified; however, further research is necessary to confirm these findings over extended periods.

Case Studies and Observations

Several case studies have highlighted the potential benefits of this compound beyond stroke treatment:

- Cognitive Improvement : In post-lesion models, this compound administration resulted in increased spontaneous activity and improved memory performance compared to controls . This suggests a role for this compound in enhancing cognitive function following neurological insults.

Comparative Efficacy Table

特性

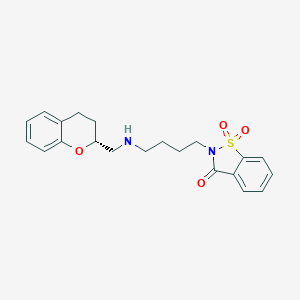

IUPAC Name |

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBFMRFXNDIPO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162857 | |

| Record name | Repinotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Repinotan is a 5-HT1A receptor agonist which inhibits glutamate induced depolarization. The effect of repinotan in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of K+ channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta. | |

| Record name | Repinotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144980-29-0 | |

| Record name | Repinotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repinotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repinotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Repinotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。